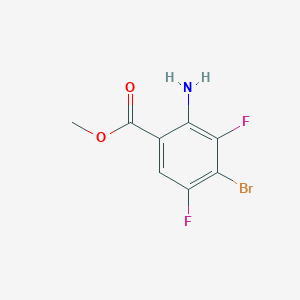![molecular formula C25H22N2O3S B2972578 N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681276-78-8](/img/structure/B2972578.png)
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors
Sulfanylacetamide derivatives have been investigated for their role as glutaminase inhibitors, with a focus on their potential in cancer therapy. One study describes the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated similar potency to known inhibitors, with enhanced solubility and effectiveness against lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).
Anti-Helicobacter pylori Agents
Compounds derived from benzimidazole scaffolds, akin to the structural motifs in the query compound, have shown potent and selective activity against Helicobacter pylori, a significant cause of gastric diseases. One study synthesized derivatives that displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Synthesis of Modafinil Analogues
Research into the enantioselective synthesis of modafinil, a drug used for narcolepsy and sleeping disorders, involves similar chemical structures to the queried compound. These studies aim to develop more efficient synthetic pathways and potentially identify new therapeutic agents with improved pharmacokinetic properties (Taghizadeh et al., 2016).
σ1 Receptor Ligands
N-substituted arylacetamides, including structures similar to the query compound, have been explored for their binding properties to σ1 and σ2 receptors. These studies aim to develop new therapeutic options for diseases modulated by these receptors, including potential applications in neurodegenerative disorders and pain management (Huang et al., 2001).
Antitumor Activities
Research on sulfanilamide derivatives, including acetamide, pyrrole, and thiophene derivatives containing a pyrazole moiety, has revealed promising antitumor activity. These compounds have been synthesized and evaluated for their potential as novel antitumor agents, demonstrating efficacy in various models (Alqasoumi et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extracellular and intracellular membranes .
Mode of Action
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, altering their function and leading to changes in the transport of molecules across the cell membranes .
Biochemical Pathways
The modulation of ATP-binding cassette transporters by N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide affects various biochemical pathways. These transporters are involved in numerous cellular processes, including the transport of lipids, ions, and other molecules, which are essential for normal cell function .
Result of Action
The modulation of ATP-binding cassette transporters by N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can lead to changes in the transport of various molecules across cell membranes. This can result in alterations in cellular processes and potentially lead to therapeutic effects .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-6-8-18(9-7-17)13-27-14-24(20-4-2-3-5-21(20)27)31-15-25(28)26-19-10-11-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDOVFRZDWYXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)

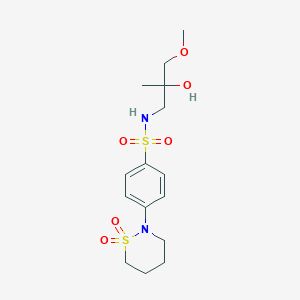
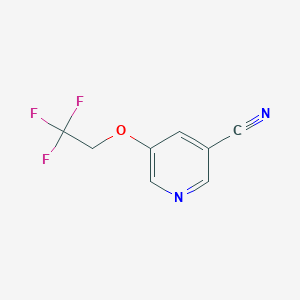
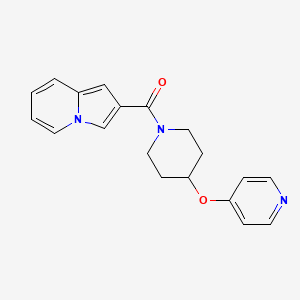
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
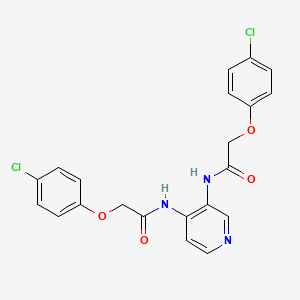

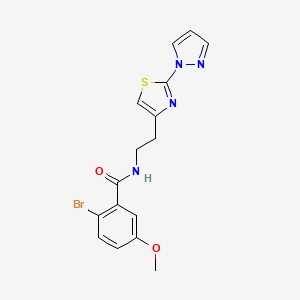

![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)

